N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
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Description
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Agent Potential
N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide, a related compound, demonstrated potential as an antitubercular agent. It was docked against the enoyl reductase enzyme of Mycobacterium tuberculosis, providing insights into its plausible inhibitory action (Purushotham & Poojary, 2018).
Anticancer and Anti-HCV Agents
Celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, showed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities (Küçükgüzel et al., 2013).
Cytotoxicity and CA Inhibition
New 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and tested for cytotoxicity and carbonic anhydrase (CA) inhibition. Some derivatives showed promising cytotoxic activities, which may be crucial for anti-tumor activity studies (Gul et al., 2016).
Anticancer Drug Candidates
Sulfonamides were synthesized as selective inhibitors of human carbonic anhydrase isoforms hCA IX and hCA XII, indicating their potential as anticancer drug candidates. Compounds displayed cytotoxic/anticancer and CA inhibitory effects (Gul et al., 2018).
Photodynamic Therapy Application
New zinc phthalocyanine with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base showed potential for photodynamic therapy application in cancer treatment (Pişkin et al., 2020).
Antidepressant Activity
Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity, showing potential as medications for depression treatment (Mathew et al., 2014).
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-14-11-17(5-6-20(14)26-2)28(24,25)21-8-9-23-19(15-3-4-15)12-18(22-23)16-7-10-27-13-16/h5-7,10-13,15,21H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPXUUSWXCNLAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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